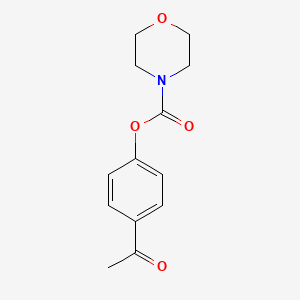

4-Acetylphenyl morpholine-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

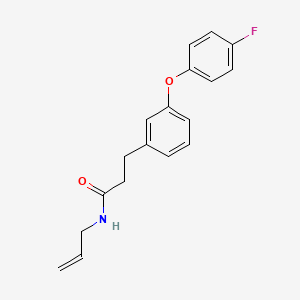

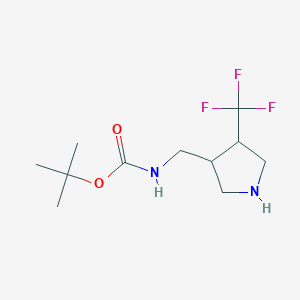

4-Acetylphenyl morpholine-4-carboxylate is a chemical compound . It is also known as Phenyl 4-morpholinecarboxylate . Its molecular formula is CHNO and it has an average mass of 207.226 Da .

Synthesis Analysis

The synthesis of morpholines, which includes 4-Acetylphenyl morpholine-4-carboxylate, has seen significant progress recently . The morpholine motif has attracted attention due to its widespread availability in natural products and biologically relevant compounds . The synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been described .Molecular Structure Analysis

The molecular structure of 4-Acetylphenyl morpholine-4-carboxylate has been analyzed . The molecular formula is CHNO, with an average mass of 207.226 Da and a monoisotopic mass of 207.089539 Da .Chemical Reactions Analysis

The morpholine motif, which includes 4-Acetylphenyl morpholine-4-carboxylate, has been synthesized from 1,2-amino alcohols and related compounds . A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .Physical And Chemical Properties Analysis

The physical form of 4-Acetylphenyl morpholine-4-carboxylate is a powder . It has a molecular weight of 207.23 .Aplicaciones Científicas De Investigación

Synthesis and Pharmaceutical Applications

4-Acetylphenyl morpholine-4-carboxylate and its derivatives have been widely studied in the context of synthesis and pharmaceutical applications. For instance, Lei et al. (2017) developed a rapid and green synthetic method for 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, which are intermediates known to inhibit tumor necrosis factor alpha and nitric oxide (Lei, Wang, Xiong, & Lan, 2017). Tormyshev et al. (2006) discussed the synthesis of 2-Aminothiophene-3-carboxylates with various aryl groups at the 4-position, using a one-pot Gewald reaction involving morpholinium acetate (Tormyshev, Trukhin, Rogozhnikova, Mikhalina, Troitskaya, Flinn, & 2006).

Additionally, Al‐Ghorbani et al. (2017) synthesized novel 4-benzyl-morpholine-2-carboxylic acid derivatives and evaluated their anti-proliferative activity against various neoplastic cells (Al‐Ghorbani, Thirusangu, Gurupadaswamy, Vigneshwaran, Mohammed, Prabhakar, & Khanum, 2017).

Chemical Synthesis and Structural Analysis

The morpholine derivatives are also significant in chemical synthesis and structural analysis. Chin et al. (2010) prepared 4-[(E)-2-(4-Carboxyphenyl)diazenyl]-morpholine and conducted X-ray structural analysis to gain insights into its molecular structure (Chin, Phipps, Fronczek, & Isovitsch, 2010). Zhu et al. (2009) discussed the structure of 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile, highlighting its orthogonal dihedral angle between the dihydrothiophene ring and the morpholine substituent (Zhu, Liu, Marx, Rheingold, & Yanovsky, 2009).

Applications in Gas Separation and Environmental Science

The study by Zhao et al. (2018) on the absorption and spectral properties of H2S in carboxylate protic ionic liquids containing morpholine derivatives is noteworthy in the field of gas separation and environmental science (Zhao, Li, Feng, Hu, & Wu, 2018).

Biological and Biomedical Applications

In the realm of biology and medicine, derivatives of 4-acetylphenyl morpholine-4-carboxylate have been explored for their potential applications. For example, the study by Ivachtchenko et al. (2019) on the synthesis of novel morpholine conjugates and their evaluation as potential inhibitors of hepatitis B virus shows the compound's relevance in antiviral research (Ivachtchenko, Mitkin, Kravchenko, Kovalenko, Shishkina, Bunyatyan, Konovalova, Dmitrieva, Ivanov, & Langer, 2019).

Mecanismo De Acción

Safety and Hazards

Propiedades

IUPAC Name |

(4-acetylphenyl) morpholine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-10(15)11-2-4-12(5-3-11)18-13(16)14-6-8-17-9-7-14/h2-5H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAONTUEWKJISN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)OC(=O)N2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(4-fluorophenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2817104.png)

![N-[[4-(2,5-dimethoxyphenyl)-5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2817108.png)

![2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B2817112.png)

![({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid](/img/structure/B2817115.png)

![ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2817116.png)

![ethyl 3-(1,3-benzothiazol-2-yl)-7-[(2,2-dimethylpropanoyl)oxy]-4-oxo-4H-chromene-2-carboxylate](/img/structure/B2817125.png)